2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one
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Overview
Description
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.
Thioether Formation: The thiadiazole derivative is then reacted with a suitable halide to form the thioether linkage.
Pyrrole Substitution: The final step involves the substitution of the pyrrole ring onto the ethanone moiety, which can be achieved through various coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions could occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in substitution reactions, especially at the pyrrole ring and the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it may interact with biological targets such as enzymes or receptors.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one would depend on its specific biological activity. Generally, thiadiazole derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. These interactions can lead to inhibition or activation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(1h-pyrrol-3-yl)ethan-1-one: Similar structure but lacks the dimethyl substitution on the pyrrole ring.
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)propan-1-one: Similar structure but has an additional methyl group on the ethanone moiety.
Uniqueness
The presence of the dimethyl substitution on the pyrrole ring and the specific positioning of the thiadiazole ring make 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one unique. These structural features may confer distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C10H11N3OS2 |
---|---|
Molecular Weight |
253.3 g/mol |
IUPAC Name |
1-(2,5-dimethyl-1H-pyrrol-3-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone |
InChI |
InChI=1S/C10H11N3OS2/c1-6-3-8(7(2)12-6)9(14)4-15-10-13-11-5-16-10/h3,5,12H,4H2,1-2H3 |
InChI Key |
VHOGKNRUMZVBIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1)C)C(=O)CSC2=NN=CS2 |
Origin of Product |
United States |
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